Isobutyl heptyl oxalate
Overview
Description
Preparation Methods
Isobutyl heptyl oxalate can be synthesized through the esterification reaction between oxalic acid and the corresponding alcohols, isobutanol and heptanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Oxalic Acid+Isobutanol+Heptanol→Isobutyl heptyl oxalate+Water
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Isobutyl heptyl oxalate, like other esters, can undergo hydrolysis reactions in the presence of water and an acid or base catalyst . The hydrolysis of this compound results in the formation of oxalic acid, isobutanol, and heptanol. The reaction can be represented as:
Isobutyl heptyl oxalate+Water→Oxalic Acid+Isobutanol+Heptanol
Additionally, esters can participate in transesterification reactions, where the ester is reacted with another alcohol to form a different ester and alcohol . This reaction is commonly used in the production of biodiesel.
Scientific Research Applications
Isobutyl heptyl oxalate has various applications in scientific research and industry. In chemistry, it is used as a reagent in organic synthesis and as a solvent for certain reactions . In biology and medicine, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs . In the industrial sector, esters are used as plasticizers, solvents, and in the formulation of fragrances and flavors .
Mechanism of Action
The mechanism of action of isobutyl heptyl oxalate involves its interaction with molecular targets through ester bonds. In biological systems, esters can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds . This hydrolysis releases the parent alcohols and carboxylic acids, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Isobutyl heptyl oxalate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl chain lengths and branching, which influence their physical and chemical properties. For example, ethyl acetate has a shorter alkyl chain compared to this compound, resulting in different boiling points and solubility characteristics . The unique combination of isobutyl and heptyl groups in this compound provides it with distinct properties that can be advantageous in specific applications .
Properties
IUPAC Name |
1-O-heptyl 2-O-(2-methylpropyl) oxalate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-9-16-12(14)13(15)17-10-11(2)3/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAXMWZONMEWRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(=O)OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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